molecular formula C19H16F3N3O2S B2918969 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine CAS No. 1105226-49-0

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine

Cat. No.: B2918969
CAS No.: 1105226-49-0
M. Wt: 407.41
InChI Key: ATOKPCLJNLTRTG-UHFFFAOYSA-N
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Description

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine is a complex organic compound that features a combination of heterocyclic structures, including thiophene, oxadiazole, and piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The thiophene ring can be synthesized through the cyclization of appropriate precursors, while the oxadiazole ring is often formed via the reaction of hydrazides with carboxylic acids or their derivatives. The final step involves the coupling of these heterocyclic units with the piperidine ring, often using reagents such as coupling agents or catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiophene, oxadiazole, and piperidine rings, such as:

Uniqueness

What sets 3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1-[3-(trifluoromethyl)benzoyl]piperidine apart is its unique combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S/c20-19(21,22)14-6-1-4-12(10-14)18(26)25-8-2-5-13(11-25)16-23-24-17(27-16)15-7-3-9-28-15/h1,3-4,6-7,9-10,13H,2,5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOKPCLJNLTRTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)C3=NN=C(O3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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